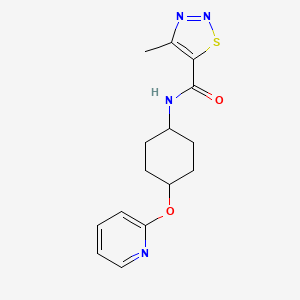
4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a novel organic compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the cyclohexyl moiety: : Starting from cyclohexanol, selective functionalization at positions 1 and 4 is achieved through various steps, including oxidation and subsequent nucleophilic substitution.
Integration of the pyridin-2-yloxy group: : Pyridin-2-ol is transformed into its corresponding chloride through chlorination reactions, followed by a nucleophilic substitution with the previously prepared cyclohexyl derivative.
Synthesis of the thiadiazole core: : The thiadiazole ring is constructed using a combination of sulfur and nitrogen precursors under controlled thermal conditions.
Final coupling and functionalization: : The intermediate compounds are coupled, followed by amidation to form the final carboxamide product.
Industrial Production Methods: Scaling up for industrial production involves optimizing reaction conditions, such as temperature, pressure, and the choice of catalysts, to ensure high yield and purity. Automation and continuous flow methods are often employed to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, typically using mild oxidants to prevent over-oxidation of sensitive groups.
Reduction: : Reductive conditions, such as catalytic hydrogenation, can selectively reduce specific functional groups without affecting the thiadiazole ring.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, particularly at the pyridinyl moiety, allowing for further derivatization.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Palladium on carbon, sodium borohydride.
Substitution: : Various halogenating agents, organolithium reagents.
Major Products Formed:
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of partially or fully reduced cyclohexyl derivatives.
Substitution: : Functionalized pyridinyl derivatives.
Scientific Research Applications
The compound is utilized in a myriad of scientific applications:
Chemistry: : As a building block in the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Used in the development of materials with specialized properties, such as polymers and surface coatings.
Mechanism of Action
The precise mechanism by which 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects varies depending on the application:
Molecular Targets: : Interactions with enzymes, receptors, and ion channels have been reported, indicating its potential as a modulator of biological pathways.
Pathways Involved: : The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, among others.
Comparison with Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxamide
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
4-methyl-N-(cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
Each of these compounds shares structural similarities but differs in their functional groups, which can significantly impact their reactivity and applications.
Hope you found this comprehensive!
Properties
IUPAC Name |
4-methyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABLYCLRPADDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

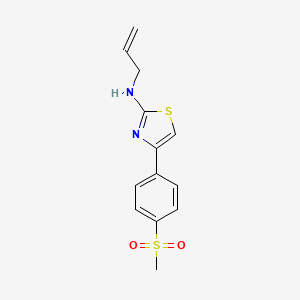

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)
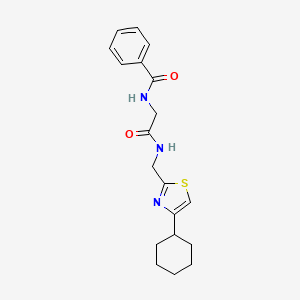
![1-[4-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741127.png)
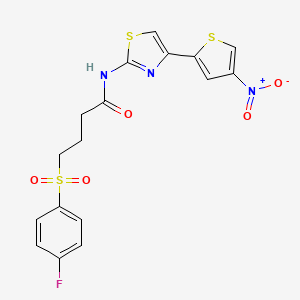
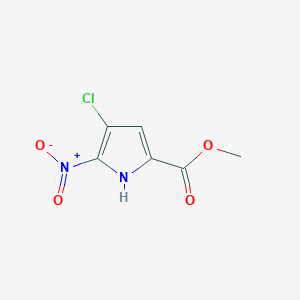
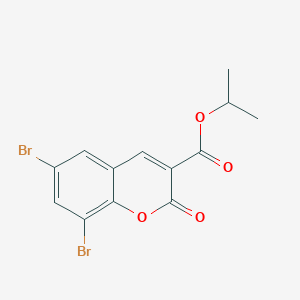
![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2741136.png)

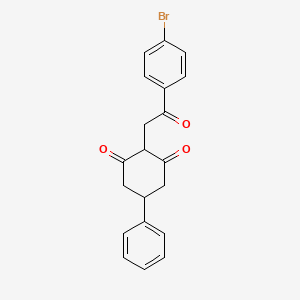
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2741143.png)
